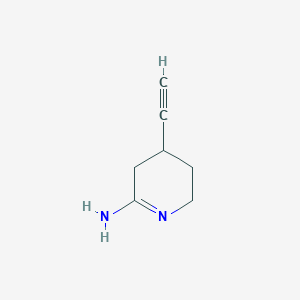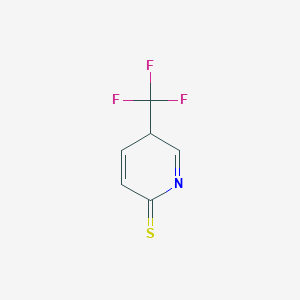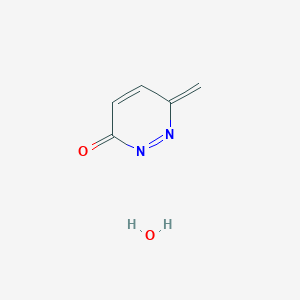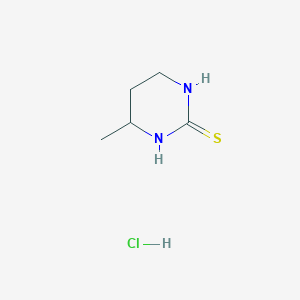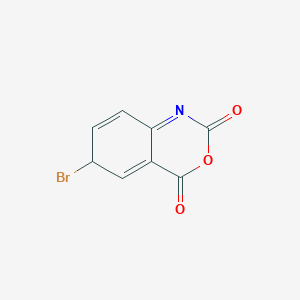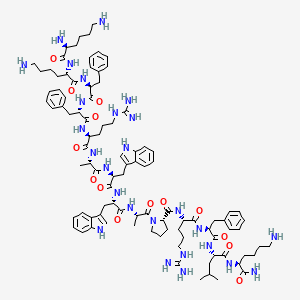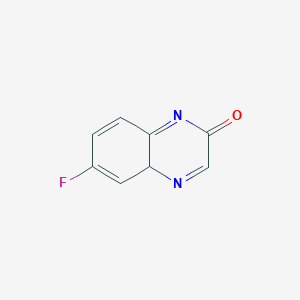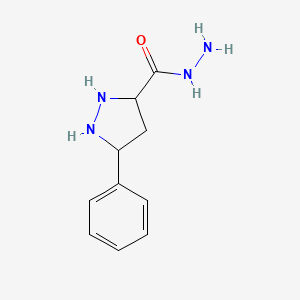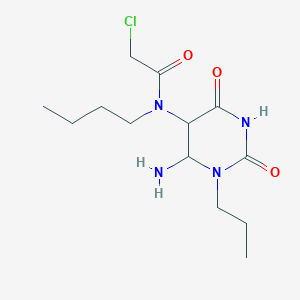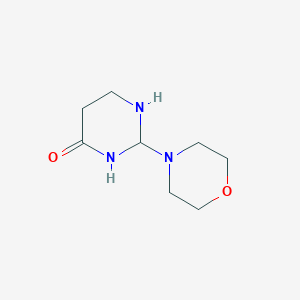
2-Morpholin-4-yl-1,3-diazinan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Morpholin-4-yl-1,3-diazinan-4-one is an organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morpholin-4-yl-1,3-diazinan-4-one typically involves the reaction of morpholine with diazinane derivatives under controlled conditions. One common method includes the use of microwave-supported one-pot reactions, which offer the advantages of shorter reaction times and higher yields . The reaction conditions often involve the use of solid bases like MgO in eco-friendly solvents such as ethanol.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale microwave-assisted synthesis due to its efficiency and scalability. The use of continuous flow reactors can also be considered to enhance the production rate and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 2-Morpholin-4-yl-1,3-diazinan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine or diazinane ring can be modified.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated compounds or alkylating agents in the presence of a base.
Major Products: The major products formed from these reactions include various substituted morpholine and diazinane derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-Morpholin-4-yl-1,3-diazinan-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Morpholin-4-yl-1,3-diazinan-4-one involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.
Comparison with Similar Compounds
- 3-(Morpholin-4-yl)-2-sulfanylidene-1,3-thiazolidin-4-one
- 4-Morpholin-4-yl-piperidine-1-carboxylic acid
- 4-Acryloylmorpholine
Uniqueness: 2-Morpholin-4-yl-1,3-diazinan-4-one stands out due to its unique combination of morpholine and diazinane rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H15N3O2 |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-morpholin-4-yl-1,3-diazinan-4-one |
InChI |
InChI=1S/C8H15N3O2/c12-7-1-2-9-8(10-7)11-3-5-13-6-4-11/h8-9H,1-6H2,(H,10,12) |
InChI Key |
SVXQGOGVKOFYOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(NC1=O)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


